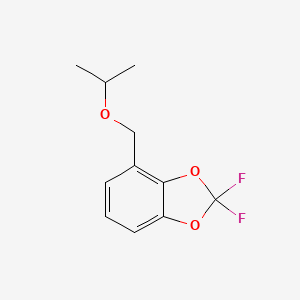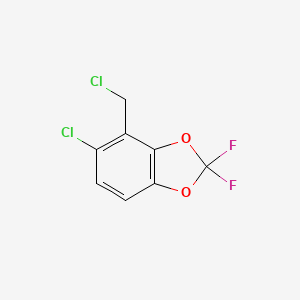
5-Chloro-4-chloromethyl-2,2-difluorobenzodioxole, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-chloromethyl-2,2-difluorobenzodioxole, 95% (5-CCM-2,2-DFBD), is a fluorinated heterocyclic compound with multiple applications in both scientific research and industrial synthesis. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. 5-CCM-2,2-DFBD has been extensively studied due to its unique properties and potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
5-CCM-2,2-DFBD has been used in several scientific research studies. It has been used as a model compound for studying the reactivity of fluorinated heterocycles and their potential applications in organic synthesis. It has also been used as a catalyst for the synthesis of polymers and as a ligand in coordination chemistry. In addition, 5-CCM-2,2-DFBD has been used in the synthesis of drugs and agrochemicals, and in the study of the mechanism of action of these compounds.
Wirkmechanismus
The mechanism of action of 5-CCM-2,2-DFBD is not fully understood. However, it is known that the compound can act as a Lewis acid and can form complexes with Lewis bases. It is also known that the compound can undergo nucleophilic substitution reactions, and it is believed that the mechanism of action of the compound is related to its ability to form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CCM-2,2-DFBD are not well understood. However, the compound has been studied in animal models and has been found to be non-toxic and non-mutagenic. In addition, the compound has been found to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-CCM-2,2-DFBD in laboratory experiments include its low toxicity and non-mutagenic properties. In addition, the compound is relatively easy to synthesize and is soluble in organic solvents. However, the compound is not very stable and can decompose over time.
Zukünftige Richtungen
There are many potential future directions for the use of 5-CCM-2,2-DFBD in scientific research. These include further studies on its mechanism of action, its potential applications in drug and agrochemical synthesis, and its potential use as a catalyst in polymer synthesis. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in other areas such as materials science and nanotechnology.
Synthesemethoden
5-CCM-2,2-DFBD can be synthesized by several methods. One of the most commonly used methods is the reaction of 4-chloromethyl-2,2-difluorobenzene and sodium hypochlorite. The reaction is carried out in aqueous media at a temperature of 60 °C and a pressure of 10 bar. The reaction mixture is then cooled to room temperature, and the product is extracted with ethyl acetate. The product is then purified by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
5-chloro-4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-3-4-5(10)1-2-6-7(4)14-8(11,12)13-6/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGZOMPUDLWCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC(O2)(F)F)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-chloromethyl-2,2-difluorobenzodioxole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)

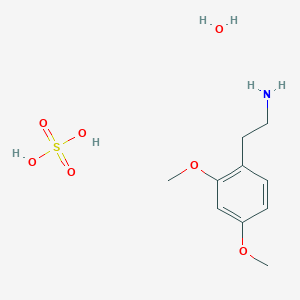
![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)

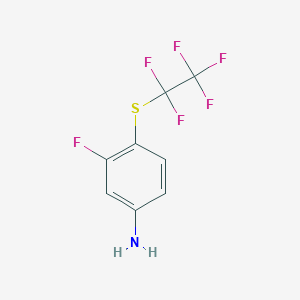

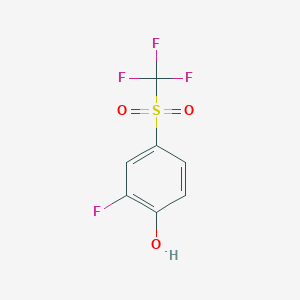
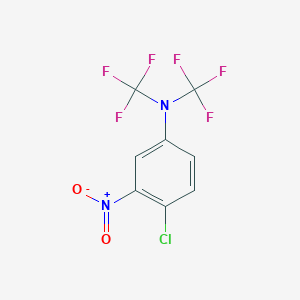

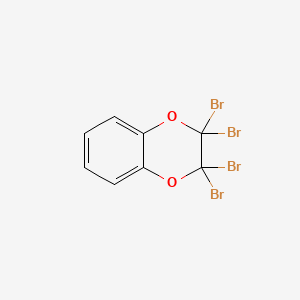

![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)
